molecular formula C7H13BrO3 B2421742 Propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- CAS No. 191221-34-8

Propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)-

Cat. No.: B2421742
CAS No.: 191221-34-8
M. Wt: 225.082
InChI Key: WXFZLOJEOVZVJM-RXMQYKEDSA-N
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Description

Propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- is an organic compound with the molecular formula C7H13BrO3 It is a derivative of propanoic acid, where the hydrogen atom at the second carbon is replaced by a bromine atom, and the third carbon is substituted with a 1,1-dimethylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- typically involves the bromination of a suitable precursor, followed by the introduction of the 1,1-dimethylethoxy group. One common method is the bromination of 2-hydroxypropanoic acid, followed by etherification with tert-butyl alcohol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-hydroxy-3-(1,1-dimethylethoxy)propanoic acid or its derivatives.

    Oxidation: Formation of 2-bromo-3-(1,1-dimethylethoxy)propanoic acid or 2-bromo-3-(1,1-dimethylethoxy)acetone.

    Reduction: Formation of 2-hydroxy-3-(1,1-dimethylethoxy)propanoic acid.

Scientific Research Applications

Propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, while the 1,1-dimethylethoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-hydroxypropanoic acid: Lacks the 1,1-dimethylethoxy group, making it less lipophilic.

    2-Chloro-3-(1,1-dimethylethoxy)propanoic acid: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.

    2-Bromo-3-(1,1-dimethylethoxy)butanoic acid: Has an additional carbon in the backbone, altering its physical and chemical properties.

Uniqueness

Propanoic acid, 2-bromo-3-(1,1-dimethylethoxy)-, (2R)- is unique due to the presence of both a bromine atom and a 1,1-dimethylethoxy group, which confer distinct reactivity and biological properties. The (2R) configuration also adds to its stereochemical complexity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-bromo-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFZLOJEOVZVJM-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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